molecular formula C13H16ClF2NO2 B6936095 4-chloro-2-(difluoromethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline

4-chloro-2-(difluoromethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline

Cat. No.: B6936095
M. Wt: 291.72 g/mol
InChI Key: STMUVIUSNKMWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-(difluoromethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline is a chemical compound with the molecular formula C7H6ClF2NO. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a chloro group, difluoromethoxy group, and an aniline moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

The synthesis of 4-chloro-2-(difluoromethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline involves several steps. One common method includes the reaction of 4-chloro-2-(difluoromethoxy)aniline with 2-(oxolan-2-yl)ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction .

In industrial production, the synthesis may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

4-chloro-2-(difluoromethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-chloro-2-(difluoromethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. .

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. .

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. .

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes. .

Mechanism of Action

The mechanism of action of 4-chloro-2-(difluoromethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

4-chloro-2-(difluoromethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

4-chloro-2-(difluoromethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF2NO2/c14-9-3-4-11(12(8-9)19-13(15)16)17-6-5-10-2-1-7-18-10/h3-4,8,10,13,17H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMUVIUSNKMWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCNC2=C(C=C(C=C2)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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